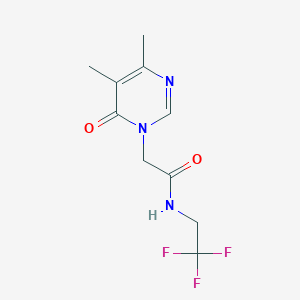
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N3O2
- CAS Number : 2034412-03-6
- Molecular Weight : 299.27 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrimidine derivatives. For instance, the antibacterial potential of similar acetamide derivatives has been evaluated against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 25 µg/100 µL |
| 2c | S. aureus | 50 µg/100 µL |
| 2i | S. typhi | 75 µg/100 µL |
These compounds exhibited MIC values comparable to standard antibiotics like levofloxacin and cefadroxil, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They promote apoptosis in cancerous cells via mitochondrial pathways.
- Inhibition of Metastasis : Some studies suggest that these compounds can inhibit the migration and invasion of cancer cells.
Study 1: Antibacterial Efficacy
In a controlled study, a series of new hybrid compounds derived from pyrimidine were synthesized and characterized. The antibacterial activities were assessed using the agar well diffusion method. Notably, compounds 2b , 2c , and 2i showed promising results against multiple bacterial strains with significant biofilm inhibition capabilities .
Study 2: Anticancer Potential
A study focusing on the anticancer activity of similar pyrimidine derivatives demonstrated that these compounds could effectively reduce the viability of human cancer cell lines. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation .
Propriétés
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-6-7(2)15-5-16(9(6)18)3-8(17)14-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXIENWCRTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














